Trichilinin
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Overview
Description
Trichilinin is a limonoid compound isolated from the root bark of Trichilia roka, a plant belonging to the Meliaceae family . Limonoids are highly oxygenated triterpenoids known for their diverse biological activities, including insecticidal, anti-inflammatory, and antineoplastic properties . This compound has attracted attention due to its potential pharmacological applications and unique chemical structure.
Preparation Methods
Trichilinin is typically isolated from natural sources rather than synthesized. The isolation process involves extensive chromatography of the ether extract of the root bark of Trichilia roka . Final purification is achieved using high-performance liquid chromatography (HPLC). The structure of this compound is established through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and circular dichroism (CD) studies .
Chemical Reactions Analysis
Trichilinin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of more highly oxygenated derivatives, while reduction can yield less oxygenated products .
Scientific Research Applications
Trichilinin has been studied for its various biological activities. It has shown potential as an insect antifeedant, making it useful in agricultural applications to protect crops from pests . Research has also explored its use in inducing apoptosis in human leukemia cells through the p38 mitogen-activated protein kinase (MAPK) pathway .
Mechanism of Action
The mechanism of action of trichilinin involves its interaction with specific molecular targets and pathways. In the case of its antineoplastic activity, this compound induces apoptosis in cancer cells by activating the p38 MAPK pathway . This pathway leads to the activation of pro-apoptotic proteins and the cleavage of caspase-3 and poly (ADP-ribose) polymerase, ultimately resulting in cell death. The exact molecular targets of this compound in other biological activities are still under investigation.
Comparison with Similar Compounds
Trichilinin is part of a larger group of limonoids found in the Trichilia genus. Similar compounds include cedrelone, havanesin, vilasinin, and azadirone . These compounds share a similar triterpenoid structure but differ in their specific functional groups and biological activities. For example, cedrelone and havanesin are also known for their insecticidal properties, while vilasinin and azadirone have shown anti-inflammatory and antineoplastic activities . This compound’s unique structure and specific biological activities distinguish it from these related compounds.
Properties
Molecular Formula |
C30H40O8 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
[16-acetyloxy-6-(furan-3-yl)-11,18-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate |
InChI |
InChI=1S/C30H40O8/c1-15(31)37-22-12-21(33)30(6)20-11-23(38-16(2)32)28(4)18(17-9-10-35-13-17)7-8-19(28)29(20,5)26(34)24-25(30)27(22,3)14-36-24/h8-10,13,18,20-26,33-34H,7,11-12,14H2,1-6H3 |
InChI Key |
KENJIKRHUJUWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2C3(C(CC(C4(C3C(C(C2(C5=CCC(C15C)C6=COC=C6)C)O)OC4)C)OC(=O)C)O)C |
Origin of Product |
United States |
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